molecular formula C11H12N2O2 B082581 (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester CAS No. 14741-71-0

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Cat. No. B082581
M. Wt: 204.22 g/mol
InChI Key: JTVPWPDLKUQDAU-UHFFFAOYSA-N
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Patent
US09249106B2

Procedure details

54 g o-phenylenediamine (0.5 mol), 300 mL glacial acetic acid and 98 g 3-ethoxy-3-imino propionic acid ethyl ester (0.5 mol) were stirred at refluxing for 2 hours. After concentration under reduced pressure, the residual solution was poured into ice water and a solid was isolated. After sucking filtration, washing with water and a little amount of ethanol, and drying, 83 g off-white solid was obtained. Yield: 82%, MS: 205 (M+1).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH2:9]([O:11][C:12](=[O:19])[CH2:13][C:14](OCC)=N)[CH3:10]>C(O)(=O)C>[CH2:9]([O:11][C:12](=[O:19])[CH2:13][C:14]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
98 g
Type
reactant
Smiles
C(C)OC(CC(=N)OCC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the residual solution was poured into ice water
CUSTOM
Type
CUSTOM
Details
a solid was isolated
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a little amount of ethanol, and drying

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=NC2=C(N1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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